molecular formula C12H15BrF3NOS B14859242 (R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14859242
M. Wt: 358.22 g/mol
InChI Key: YUXQSZNZGIKWCP-MPFOBBLXSA-N
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Description

®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a trifluoroethyl group, and a sulfinamide moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of a bromophenyl group, a trifluoroethyl group, and a sulfinamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H15BrF3NOS

Molecular Weight

358.22 g/mol

IUPAC Name

(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10?,19-/m1/s1

InChI Key

YUXQSZNZGIKWCP-MPFOBBLXSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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